(E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine
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Overview
Description
N-((5-Bromofuran-2-yl)methylene)-1-phenylmethanamine is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromofuran-2-yl)methylene)-1-phenylmethanamine typically involves the condensation of 5-bromofurfural with 1-phenylmethanamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromofuran-2-yl)methylene)-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-((5-Bromofuran-2-yl)methylene)-1-phenylmethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including antibacterial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((5-Bromofuran-2-yl)methylene)-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The bromofuran moiety can interact with biological macromolecules, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The phenylmethanamine group may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-((5-Chlorofuran-2-yl)methylene)-1-phenylmethanamine
- N-((5-Fluorofuran-2-yl)methylene)-1-phenylmethanamine
- N-((5-Iodofuran-2-yl)methylene)-1-phenylmethanamine
Uniqueness
N-((5-Bromofuran-2-yl)methylene)-1-phenylmethanamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain applications .
Properties
CAS No. |
212117-18-5 |
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Molecular Formula |
C12H10BrNO |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
N-benzyl-1-(5-bromofuran-2-yl)methanimine |
InChI |
InChI=1S/C12H10BrNO/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
KPRLUSZMXCLWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=C(O2)Br |
Origin of Product |
United States |
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